MK-2894

Description

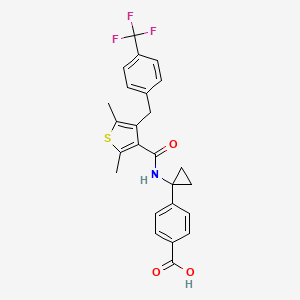

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZQFVRFJCGDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648063 | |

| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006036-87-8 | |

| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MK-2894: A Deep Dive into its Mechanism of Action as a Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MK-2894, a potent and selective antagonist of the E prostanoid receptor 4 (EP4). The document details the core pharmacology, signaling pathways, and key experimental data that define its activity.

Core Mechanism of Action

This compound exerts its pharmacological effects by acting as a high-affinity, selective, and orally active full antagonist of the EP4 receptor.[1][2] The primary mechanism involves the competitive inhibition of prostaglandin E2 (PGE2) binding to the EP4 receptor.[3] This blockade prevents the activation of downstream intracellular signaling cascades that are typically initiated by PGE2, a key mediator of inflammation, pain, and various cellular processes.[3][4]

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the stimulatory Gαs protein. This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and other cAMP effectors, leading to a variety of cellular responses.[3][7][8] this compound effectively inhibits this PGE2-induced accumulation of cAMP.[1][2]

Beyond the canonical Gαs-cAMP pathway, the EP4 receptor has also been shown to couple to alternative signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, potentially through Gαi coupling.[7][8] By blocking the initial ligand-receptor interaction, this compound is presumed to inhibit these alternative pathways as well. The antagonism of these signaling cascades underlies the anti-inflammatory, analgesic, and potential anti-tumor properties of this compound observed in preclinical models.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 0.56 nM | HEK293 cells overexpressing human EP4 | [1][2] |

| Functional Potency (IC50) | 2.5 nM | HEK293 cells (PGE2-induced cAMP accumulation) | [1][2] |

| Functional Potency (IC50) | 11 nM | Human Whole Blood (HWB) cells (PGE2-induced cAMP accumulation) | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Models

| Model | Parameter | Value | Dosing Regimen | Reference |

| Carrageenan-Induced Mechanical Hyperalgesia | ED50 | 0.36 mg/kg | Single oral administration | [2] |

| Adjuvant-Induced Arthritis (Chronic Paw Swelling) | ED50 | 0.02 mg/kg/day | Daily oral administration | [2] |

| Adjuvant-Induced Arthritis (Complete Inhibition of Secondary Paw Swelling) | ED100 | 0.1 mg/kg/day | Daily oral administration |

Table 3: Pharmacokinetic Profile of this compound in Dogs and Mice

| Species | Parameter | Value | Route of Administration | Reference |

| Dog | Bioavailability (F) | 32% | Oral (5 mg/kg) vs. Intravenous (1 mg/kg) | |

| Dog | Clearance (CL) | 23 mL/min/kg | Intravenous | |

| Dog | Volume of Distribution (Vdss) | 0.91 L/kg | Intravenous | |

| Mouse | Elimination Half-life (T1/2) | 8.8 h | Oral (5 mg/kg) | |

| Mouse | Maximum Concentration (Cmax) | 3.3 µM | Oral (5 mg/kg) |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the characterization of this compound.

Caption: PGE2-EP4 signaling and its inhibition by this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Assays

1. EP4 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably overexpressing the human EP4 receptor.

-

Radioligand: [³H]-PGE2.

-

Non-specific binding control: Unlabeled PGE2 (high concentration).

-

Test compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

In a 96-well plate, combine the HEK293-hEP4 cell membranes, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.

-

For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a saturating concentration of unlabeled PGE2 are added.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Accumulation Functional Assay

-

Objective: To measure the functional potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production.

-

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Cell culture medium.

-

Test compound: this compound at various concentrations.

-

Agonist: PGE2.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[10][11][12]

-

-

Protocol:

-

Seed HEK293-hEP4 cells in a 96-well or 384-well plate and incubate overnight.[13]

-

Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells by adding PGE2 at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP response.

-

In Vivo Models

1. Carrageenan-Induced Mechanical Hyperalgesia in Rats

-

Objective: To assess the acute anti-inflammatory and analgesic activity of this compound.

-

Materials:

-

Male Sprague-Dawley rats.

-

Carrageenan solution (e.g., 1-2% in sterile saline).[14]

-

Test compound: this compound formulated for oral administration.

-

Electronic von Frey apparatus or calibrated von Frey filaments.

-

-

Protocol:

-

Acclimate the rats to the testing environment and establish a baseline paw withdrawal threshold to mechanical stimulation using the von Frey apparatus.

-

Administer this compound or vehicle orally at various doses.

-

After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.[14]

-

At a specific time point post-carrageenan injection (e.g., 3 hours, when peak inflammation is expected), measure the paw withdrawal threshold in response to mechanical stimulation.[15]

-

Hyperalgesia is indicated by a significant decrease in the paw withdrawal threshold in the vehicle-treated group compared to baseline.

-

The anti-hyperalgesic effect of this compound is quantified as the reversal of this carrageenan-induced decrease in paw withdrawal threshold.

-

Plot the percentage of inhibition of hyperalgesia against the dose of this compound to calculate the ED50 value.

-

2. Adjuvant-Induced Arthritis (AIA) in Rats

-

Objective: To evaluate the efficacy of this compound in a model of chronic inflammation and arthritis.

-

Materials:

-

Male Lewis or Sprague-Dawley rats (susceptible strains).

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.[16][17]

-

Test compound: this compound formulated for daily oral administration.

-

Plethysmometer or digital calipers to measure paw volume/thickness.

-

-

Protocol:

-

On Day 0, induce arthritis by a single subcutaneous injection of CFA into the footpad or at the base of the tail of each rat.[5][18]

-

Begin daily oral administration of this compound or vehicle according to the desired dosing paradigm (e.g., prophylactic, starting on Day 0, or therapeutic, starting after the onset of clinical signs).[5]

-

Monitor the animals regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the volume of both the injected (primary lesion) and contralateral (secondary, immune-mediated lesion) hind paws at regular intervals throughout the study (e.g., daily or every other day for up to 21-28 days).

-

The primary endpoint is the inhibition of the increase in paw volume in the this compound-treated groups compared to the vehicle-treated group.

-

At the end of the study, secondary endpoints such as body weight, spleen weight, and histological analysis of the joints can also be assessed.

-

Calculate the dose-dependent inhibition of paw swelling to determine the ED50 value for chronic anti-inflammatory activity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. aragen.com [aragen.com]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chondrex.com [chondrex.com]

- 17. maokangbio.com [maokangbio.com]

- 18. Adjuvant-Induced Arthritis Model [chondrex.com]

An In-depth Technical Guide to the EP4 Receptor Binding Affinity of MK-2894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of MK-2894, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document includes quantitative binding affinity data, detailed experimental protocols for in-vitro characterization, and visualizations of the associated signaling pathways and experimental workflows.

Core Concepts: this compound and the EP4 Receptor

Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1] It exerts its effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a critical target in inflammatory diseases and immuno-oncology due to its role in mediating pro-inflammatory and immunosuppressive signals.[1][2]

This compound is a second-generation, orally active antagonist that demonstrates high affinity and selectivity for the human EP4 receptor.[3][4] Its potent anti-inflammatory properties have been demonstrated in several preclinical animal models of pain and inflammation.[3][4]

Quantitative Binding Affinity and Functional Potency of this compound

The binding affinity and functional antagonism of this compound at the human EP4 receptor have been characterized through various in-vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| K | 0.56 | Radioligand Binding Assay | HEK293 (human EP4) | [3] |

| IC | 2.5 | cAMP Functional Assay | HEK293 (human EP4) | [3][5] |

| IC | 11 | cAMP Functional Assay | HWB cells | [3] |

Table 1: Binding Affinity and Functional Potency of this compound

EP4 Receptor Signaling Pathways

The EP4 receptor is primarily coupled to the Gαs protein, which, upon activation by an agonist like PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[8][9]

However, emerging evidence indicates that EP4 signaling is more complex, involving alternative pathways. The receptor can also couple to Gαi, which can inhibit adenylyl cyclase, and can signal through β-arrestin and phosphatidylinositol 3-kinase (PI3K) pathways.[7][10] This diversity in signaling allows for a wide range of cellular responses.

EP4 Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional activity of EP4 receptor antagonists like this compound.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity (Ki) of a test compound (e.g., this compound) for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably overexpressing the human EP4 receptor.

-

Radioligand: [³H]PGE2 (Tritiated Prostaglandin E2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.

-

Filtration System: 96-well plate harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine).[2]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

150 µL of cell membrane preparation (typically 5-20 µg of protein).[2]

-

50 µL of serially diluted this compound or control (assay buffer for total binding, unlabeled PGE2 for non-specific binding).

-

50 µL of [³H]PGE2 at a constant concentration (near its K

dvalue).

-

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[2]

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the GF/C filters to separate bound from free radioligand.[2]

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC

50value (the concentration of this compound that inhibits 50% of specific [³H]PGE2 binding). -

Calculate the K

ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

-

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of an antagonist to inhibit the production of cAMP induced by an agonist, thereby determining its functional potency (IC50).

Materials:

-

Cells: HEK293 cells stably expressing the human EP4 receptor.

-

Agonist: PGE2.

-

Test Compound: this compound, serially diluted.

-

Assay Medium: DMEM or other suitable cell culture medium.

-

cAMP Detection Kit: A commercial kit based on principles like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or a luciferase reporter system.[11]

Procedure:

-

Cell Seeding:

-

Antagonist Pre-incubation:

-

Remove the culture medium and add serially diluted this compound to the wells.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow the antagonist to bind to the receptors.[11]

-

-

Agonist Stimulation:

-

Add a fixed concentration of PGE2 (typically the EC

80concentration, which gives 80% of the maximal response) to all wells except the basal control. -

Incubate for an appropriate time (e.g., 5-30 minutes) at 37°C to stimulate cAMP production.[11]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP level against the log concentration of this compound.

-

Determine the IC

50value, which is the concentration of this compound that causes a 50% inhibition of the PGE2-induced cAMP response.

-

Experimental Workflow for EP4 Antagonist Characterization

The characterization of a novel EP4 antagonist like this compound typically follows a logical progression from initial binding studies to functional cellular assays and selectivity profiling.

Workflow for EP4 Antagonist Characterization

References

- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (this compound), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. benchchem.com [benchchem.com]

- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. bpsbioscience.com [bpsbioscience.com]

What is the chemical structure of MK-2894?

An In-depth Technical Guide to MK-2894

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and orally active antagonist of the prostaglandin E2 (PGE2) E prostanoid receptor 4 (EP4).[1] Identified by the chemical name 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, this small molecule has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][2] Its high affinity and selectivity for the EP4 receptor make it a valuable tool for investigating the role of the PGE2/EP4 signaling pathway in pathophysiology and a potential therapeutic alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and coxibs, with a more favorable gastrointestinal tolerability profile.[2][3] This document provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the thiophene carboxamide class.[4] Its structure is characterized by a central thiophene ring, a cyclopropyl-benzoic acid moiety, and a trifluoromethylbenzyl group.

-

IUPAC Name: 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid[1][2]

-

CAS Number: 1006036-87-8[1]

-

Molecular Formula: C26H24F3NO3S[5]

-

Molecular Weight: 473.51 g/mol [5]

-

SMILES: Cc1sc(c(C(=O)NC2(CC2)c2ccc(C(O)=O)cc2)c1C)Cc1ccc(cc1)C(F)(F)F[6]

Mechanism of Action

This compound functions as a competitive antagonist at the EP4 receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for this receptor is prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[7][8]

The EP4 receptor primarily couples to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][9][10] This signaling cascade is involved in mediating inflammatory responses.[11] Unlike other prostanoid receptors, the EP4 receptor can also couple to alternative pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[9][10][11] By binding to the EP4 receptor with high affinity, this compound blocks the binding of PGE2, thereby inhibiting these downstream signaling events and exerting its anti-inflammatory and analgesic effects.[7]

Below is a diagram illustrating the PGE2/EP4 signaling pathway and the inhibitory point of this compound.

Pharmacological Data

The potency, selectivity, and pharmacokinetic profile of this compound have been characterized in various preclinical studies.

In Vitro Potency and Selectivity

This compound is a high-affinity, full antagonist of the EP4 receptor.[1] Its potency has been quantified through binding and functional assays.

| Parameter | Species | Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human | HEK 293 (EP4 expressing) | 0.56 nM | [1][3] |

| Functional Potency (IC50) | Human | HEK 293 (EP4 expressing) | 2.5 nM | [1][3] |

| Functional Potency (IC50) | Human | HWB cells | 11 nM | [1] |

In Vivo Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in multiple species, demonstrating its suitability for oral administration.

| Species | Dose (p.o.) | Dose (i.v.) | Bioavailability (F) | Clearance (CL) | Vdss | T½ | Cmax | Reference |

| Dog | 5 mg/kg | 1 mg/kg | 32% | 23 mL/min/kg | 0.91 L/kg | 8.8 h | 3.3 µM | [1] |

| Mouse | 20 mg/kg | 5 mg/kg | 21% | 23 mL/min/kg | 7.6 L/kg | 15 h | 1.4 µM | [1] |

In Vivo Efficacy

This compound has shown potent anti-inflammatory and anti-nociceptive effects in rodent models of arthritis and acute inflammation.

| Model | Species | Endpoint | Dosing Regimen | Efficacy | Reference |

| Adjuvant-Induced Arthritis (AIA) | Rat | Chronic Paw Swelling (Primary & Secondary) | 0.1-10 mg/kg/day (p.o.) for 5 days | ED50 = 0.02 mg/kg/day | [1] |

| Adjuvant-Induced Arthritis (AIA) | Rat | Secondary Paw Swelling | 0.1 mg/kg/day (p.o.) | ED100 (Complete Inhibition) | [1] |

| Carrageenan-Induced Hyperalgesia | Rat | Mechanical Pain Response | 0.1-10 mg/kg (p.o.), single dose | ED50 = 0.36 mg/kg | [1][3] |

Key Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Protocol: EP4 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

-

Materials:

-

Membranes from HEK 293 cells overexpressing the human EP4 receptor.[3]

-

Radioligand (e.g., [3H]PGE2).

-

This compound test compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]PGE2 and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.

-

Protocol: PGE2-Induced cAMP Accumulation Assay

-

Objective: To measure the functional antagonist activity of this compound by its ability to inhibit PGE2-stimulated cAMP production.[1]

-

Materials:

-

HEK 293 cells expressing the human EP4 receptor.[1]

-

Prostaglandin E2 (PGE2).

-

This compound test compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate HEK-293-hEP4 cells in multi-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80).

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Determine the IC50 value by plotting the inhibition of cAMP production against the concentration of this compound.

-

Protocol: Adjuvant-Induced Arthritis (AIA) Model in Rats

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a chronic arthritis model.[1]

-

Materials:

-

Male Sprague-Dawley or Lewis rats.[2]

-

Complete Freund's Adjuvant (CFA).

-

This compound formulated for oral administration.

-

Plein-air calipers or plethysmometer for paw volume measurement.

-

-

Procedure:

-

Induction: Induce arthritis by a single subplantar injection of CFA into the right hind paw of the rats on day 0.

-

Treatment: Begin oral administration of this compound or vehicle control daily, starting from the day of induction or after the establishment of arthritis, for a specified duration (e.g., 5 days).[1]

-

Assessment:

-

Measure the volume of both the injected (primary) and contralateral (secondary) hind paws at regular intervals to assess swelling.

-

At the end of the study, other endpoints such as joint histology, inflammatory cell infiltration, and bone erosion can be assessed.

-

-

Analysis: Calculate the percentage inhibition of paw swelling for each dose group compared to the vehicle control group to determine the ED50.

-

Below is a workflow diagram for the Adjuvant-Induced Arthritis (AIA) model.

Conclusion

This compound is a well-characterized, potent, and selective EP4 receptor antagonist with a robust preclinical data package supporting its anti-inflammatory and analgesic potential. Its favorable pharmacokinetic and safety profile distinguishes it from traditional NSAIDs. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of targeting the PGE2-EP4 signaling axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (this compound), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 8. Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MK-2894: A Technical Guide to a Potent and Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of MK-2894, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This compound, chemically known as 4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic Acid, emerged as a promising second-generation anti-inflammatory agent. This document details its mechanism of action, summarizes key in vitro and in vivo data, outlines its synthetic route, and describes the experimental methodologies used in its evaluation.

Introduction: The Rationale for a Selective EP4 Antagonist

Prostaglandin E2 is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a critical player in inflammatory processes, making it an attractive target for therapeutic intervention. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their broad inhibition of cyclooxygenase (COX) enzymes can lead to gastrointestinal and cardiovascular side effects. The development of selective EP4 receptor antagonists represents a more targeted approach, aiming to provide potent anti-inflammatory and analgesic effects with an improved safety profile.

This compound was developed as a second-generation EP4 antagonist to address limitations of earlier compounds, such as metabolic instability.[1] It is a potent, selective, and orally active full antagonist of the EP4 receptor.[2]

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2.[3] The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] Additionally, the EP4 receptor can signal through the phosphatidylinositol 3-kinase (PI3K) pathway.[4] By antagonizing this receptor, this compound effectively inhibits these downstream signaling cascades, leading to the attenuation of inflammatory and pain responses.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Affinity[2][5]

| Parameter | Species | Cell Line | Value |

| Ki | Human | HEK 293 (EP4 expressing) | 0.56 nM |

| IC50 | Human | HEK 293 (cAMP accumulation) | 2.5 nM |

| IC50 | Rat | HWB (cAMP accumulation) | 11 nM |

Table 2: In Vivo Efficacy in Rat Models of Pain and Inflammation[2][5]

| Model | Parameter | Value |

| Carrageenan-induced Hyperalgesia | ED50 | 0.36 mg/kg (single oral dose) |

| Adjuvant-induced Arthritis (Chronic Paw Swelling) | ED50 | 0.02 mg/kg/day (oral) |

| Adjuvant-induced Arthritis (Secondary Paw Swelling) | ED100 | 0.1 mg/kg/day (oral) |

Table 3: Pharmacokinetic Profile of this compound[2]

| Species | Dose (mg/kg) | Route | F (%) | CL (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | Cmax (µM) |

| Dog | 5 | Oral | 32 | 23 | 0.91 | 8.8 | 3.3 |

| Dog | 1 | IV | - | 23 | 0.91 | 8.8 | - |

Synthesis of this compound

The synthesis of this compound is outlined in the primary literature and involves a multi-step sequence starting from commercially available materials.[1] The following diagram illustrates the general synthetic workflow.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are described in the primary publication by Blouin et al. (2010).[1] While the full text of this publication was not accessible for this review, this section outlines the general methodologies employed based on available information.

General Synthetic Chemistry

The synthesis of this compound involves standard organic chemistry transformations. Key steps include:

-

Halogenation: Bromination and chlorination of the thiophene ring are accomplished using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively.[1]

-

Oxidation: A Swern oxidation is utilized to convert a primary alcohol to an aldehyde.[1]

-

Carbon-Carbon Bond Formation: A Grignard reaction is employed to introduce an aryl group.[1]

-

Reduction: Deoxygenation of a secondary alcohol is achieved using triethylsilane in the presence of trifluoroacetic acid.[1]

-

Amide Coupling: The final step involves the coupling of the thiophene carboxylic acid core with the aminocyclopropyl benzoic acid moiety, likely using standard peptide coupling reagents.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the EP4 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the EP4 receptor by this compound.

-

General Procedure:

-

Membranes from cells overexpressing the human EP4 receptor (e.g., HEK 293 cells) are prepared.

-

The membranes are incubated with a constant concentration of a radiolabeled EP4 ligand (e.g., [3H]PGE2) and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize PGE2-induced cAMP production.

-

Objective: To determine the functional potency (IC50) of this compound in blocking EP4 receptor signaling.

-

General Procedure:

-

Cells expressing the EP4 receptor (e.g., HEK 293 or rat HWB cells) are plated.

-

The cells are pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF).

-

The IC50 value is determined by analyzing the concentration-response curve.

-

In Vivo Models of Pain and Inflammation

-

Carrageenan-induced Hyperalgesia in Rats:

-

Objective: To assess the acute anti-inflammatory and analgesic activity of this compound.

-

General Procedure:

-

A baseline pain threshold is established in rats.

-

Carrageenan is injected into the paw to induce localized inflammation and hyperalgesia.

-

This compound is administered orally at various doses.

-

The pain threshold is measured at specific time points after drug administration.

-

The dose required to produce a 50% reversal of hyperalgesia (ED50) is calculated.[2]

-

-

-

Adjuvant-induced Arthritis (AIA) in Rats:

-

Objective: To evaluate the efficacy of this compound in a chronic model of inflammatory arthritis.

-

General Procedure:

-

Arthritis is induced by injecting an adjuvant (e.g., Freund's complete adjuvant) into the paw.

-

This compound is administered orally daily for a specified period.

-

Paw swelling (a measure of inflammation) is monitored over time in both the injected (primary) and contralateral (secondary) paws.

-

The dose required to inhibit paw swelling by 50% (ED50) is determined.[2]

-

-

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. While other selective EP4 antagonists have progressed into clinical development for various indications, the clinical status of this compound remains undisclosed.

Conclusion

This compound is a potent and selective second-generation EP4 receptor antagonist with a promising preclinical profile. It demonstrates high affinity and functional antagonism of the EP4 receptor, translating to significant efficacy in animal models of acute and chronic inflammation and pain. Its favorable pharmacokinetic properties further support its potential as a therapeutic agent. While its clinical development status is unknown, the data presented in this guide highlight the potential of selective EP4 receptor antagonism as a targeted therapeutic strategy for inflammatory disorders.

References

In Vitro Profile of MK-2894: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of MK-2894, a potent and selective antagonist of the E prostanoid receptor 4 (EP4). The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound for various therapeutic applications, particularly in the context of inflammation, pain, and oncology.

Core Pharmacological Data

This compound is characterized as a high-affinity, orally active, and selective full antagonist of the EP4 receptor.[1][2] Its primary mechanism of action involves blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor, thereby inhibiting downstream signaling pathways.[3]

Quantitative In Vitro Activity

The following table summarizes the key quantitative metrics that define the in vitro potency and selectivity of this compound.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| Binding Affinity (Ki) | 0.56 nM | HEK 293 cells overexpressing human EP1-4 | Radioligand Binding Assay | [1][2][4] |

| Functional Potency (IC50) | 2.5 nM | HEK 293 cells (human) | PGE2-induced cAMP Accumulation | [1][2][4] |

| Functional Potency (IC50) | 11 nM | HWB cells (human whole blood) | PGE2-induced cAMP Accumulation | [1][2] |

Key Experimental Protocols

The following sections detail the methodologies for the principal in vitro assays used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay (for Ki Determination)

This assay is designed to determine the binding affinity of this compound for the human EP4 receptor compared to other prostanoid receptor subtypes (EP1, EP2, EP3).

Methodology:

-

Membrane Preparation: Membranes are prepared from Human Embryonic Kidney (HEK) 293 cell lines engineered to overexpress individual human EP1, EP2, EP3, or EP4 receptors.[4]

-

Incubation: In a 96-well format, membranes (1-20 µ g/well ) are incubated with a radiolabeled ligand, such as [3H]-PGE2, at a concentration near its dissociation constant (Kd).[5]

-

Compound Addition: A dilution series of this compound is added to the wells to generate a 10-point concentration-response curve.[5]

-

Equilibration: The mixture is incubated for approximately 90 minutes at 25°C to allow binding to reach equilibrium.[5]

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

PGE2-Induced cAMP Accumulation Assay (for IC50 Determination)

This functional cell-based assay measures the ability of this compound to antagonize the activation of the EP4 receptor by its natural ligand, PGE2.

Methodology:

-

Cell Culture: HEK 293 cells, which endogenously express the EP4 receptor, are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.[6]

-

Plating: Cells are plated in 96-well plates at a density of 2 x 10^4 cells per well in a serum-free assay medium and incubated for 4-6 hours.[6]

-

Compound Pre-incubation: Various concentrations of this compound are added to the cells and pre-incubated to allow for receptor binding.

-

Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (e.g., 3 ng/mL) to induce the production of cyclic adenosine monophosphate (cAMP).[6]

-

Lysis and Detection: After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay or a reporter gene assay linked to a cAMP response element (CRE).[6]

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production, is determined by non-linear regression analysis of the concentration-response data.[1][4][6]

Visualized Mechanisms and Workflows

EP4 Receptor Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR).[3] Upon binding of its endogenous ligand, PGE2, the receptor couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase.[7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][7] The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.[3] this compound acts as a competitive antagonist, blocking PGE2 from binding to the EP4 receptor and thereby preventing this signaling cascade.[3]

Caption: EP4 receptor signaling pathway and the antagonistic action of this compound.

In Vitro Functional Assay Workflow

The following diagram illustrates the sequential steps of a typical cell-based functional assay, such as the cAMP accumulation assay, used to determine the inhibitory potency of this compound.

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 4. apexbt.com [apexbt.com]

- 5. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic Profile of MK-2894: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2894 is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4).[1][2] As a key mediator in the inflammatory cascade, the EP4 receptor represents a significant therapeutic target for a range of inflammatory conditions, including pain and arthritis.[1][2] By competitively binding to the EP4 receptor, this compound effectively blocks the downstream signaling initiated by prostaglandin E2 (PGE2), thereby mitigating the inflammatory response.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data from various animal models and detailing the likely experimental methodologies employed in its evaluation.

Mechanism of Action: Antagonism of the PGE2-EP4 Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the PGE2-EP4 signaling pathway. The binding of the endogenous ligand PGE2 to the G-protein coupled EP4 receptor typically triggers a cascade of intracellular events, primarily the activation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[3][4][5][6][7] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of pro-inflammatory genes.[3][4][6] this compound, as a selective antagonist, competitively inhibits the binding of PGE2 to the EP4 receptor, thus preventing this signaling cascade and the subsequent inflammatory response.[2]

Preclinical Pharmacokinetic Data

Pharmacokinetic studies of this compound have been conducted in several preclinical species, including mice, rats, and dogs. The following tables summarize the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |

| Cmax | - | 1.4 µM |

| T½ (h) | - | 15 |

| CL (mL/min/kg) | 23 | - |

| Vdss (L/kg) | 7.6 | - |

| F (%) | - | 21 |

| Data sourced from MedchemExpress, citing Blouin M, et al. J Med Chem. 2010. |

Table 2: Pharmacokinetic Parameters of this compound in SD-Rats

| Parameter | IV Administration | PO Administration (20 mg/kg) |

| Cmax | - | 4.5 µM |

| T½ (h) | 4.5 | - |

| CL (mL/min/kg) | 9.2 | - |

| Vdss (L/kg) | 2.6 | - |

| F (%) | - | 29 |

| Data sourced from MedchemExpress, citing Blouin M, et al. J Med Chem. 2010. IV dose not specified. |

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Cmax | - | 3.3 µM |

| T½ (h) | 8.8 | - |

| CL (mL/min/kg) | 23 | - |

| Vdss (L/kg) | 0.91 | - |

| F (%) | - | 32 |

| Data sourced from MedchemExpress, citing Blouin M, et al. J Med Chem. 2010. |

Experimental Protocols

While the specific, detailed protocols for the preclinical evaluation of this compound are not fully available in the public domain, the following sections describe the standard and likely methodologies employed for pharmacokinetic and in vivo efficacy studies of a novel small molecule entity like this compound.

Preclinical Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study for an orally administered drug candidate involves several key stages, from initial formulation to data analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma samples was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations in complex biological matrices. A typical method would involve:

-

Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.

-

Method Validation: The method would be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

In Vivo Efficacy Models

This compound has demonstrated efficacy in preclinical models of inflammatory pain.

Carrageenan-Induced Mechanical Hyperalgesia in Rats: This is a widely used model of acute inflammation and pain.

-

Induction of Inflammation: A subcutaneous injection of a carrageenan solution (e.g., 1% in saline) into the plantar surface of a rat's hind paw induces a localized inflammatory response characterized by edema and hyperalgesia.

-

Drug Administration: this compound would be administered orally at various doses prior to or shortly after the carrageenan injection.

-

Assessment of Hyperalgesia: Mechanical hyperalgesia is typically assessed using a device that applies a linearly increasing pressure to the paw (e.g., a Randall-Selitto apparatus) or with von Frey filaments. The endpoint is the paw withdrawal threshold, with an increase in this threshold indicating an analgesic effect. Measurements are taken at several time points after carrageenan administration. For this compound, a dose-dependent inhibition of the pain response was observed when measured at 3 hours post-carrageenan injection.[2]

Adjuvant-Induced Arthritis in Rats: This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a paw. This leads to a primary inflammatory response at the injection site followed by a secondary, systemic arthritic response in the contralateral and other joints.

-

Drug Administration: this compound would be administered orally on a daily basis, starting at the time of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).

-

Assessment of Arthritis: The severity of arthritis is typically assessed by measuring paw volume (plethysmometry) and/or by a visual scoring system that grades the severity of inflammation in multiple joints. In this model, this compound exhibited potent activity in inhibiting chronic paw swelling in both the primary and secondary paws in a dose-dependent manner over a 5-day treatment period.[2]

ADME Profile of this compound

While detailed public information on the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is limited, the available pharmacokinetic data allows for some inferences:

-

Absorption: this compound is orally bioavailable in mice (21%), rats (29%), and dogs (32%), indicating moderate absorption from the gastrointestinal tract.[2]

-

Distribution: The volume of distribution (Vdss) is relatively large in mice (7.6 L/kg) and rats (2.6 L/kg), suggesting extensive distribution into tissues.[2] In dogs, the Vdss is lower (0.91 L/kg).[2]

-

Metabolism: Specific metabolic pathways and the major metabolites of this compound have not been detailed in the available literature. As a carboxylic acid-containing compound, it may undergo glucuronidation or other phase II conjugation reactions.

-

Excretion: The routes and extent of excretion of this compound have not been publicly disclosed.

Conclusion

This compound demonstrates a favorable preclinical pharmacokinetic profile with oral bioavailability across multiple species and a distribution profile suggestive of good tissue penetration. Its potent antagonism of the EP4 receptor translates to significant efficacy in preclinical models of both acute and chronic inflammation. Further studies detailing the complete ADME profile would provide a more comprehensive understanding of its disposition. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for inflammatory diseases.

References

- 1. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (this compound), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]

MK-2894: A Deep Dive into its Selectivity for Prostaglandin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2894 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This technical guide provides a comprehensive overview of the selectivity profile of this compound for the prostaglandin receptor family. It includes a detailed summary of its binding affinities and functional potencies, outlines the experimental protocols used for their determination, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, particularly those with an interest in inflammatory diseases and other EP4-mediated pathologies.

Introduction

Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target for inflammatory disorders due to its role in mediating PGE2-induced inflammation and pain. This compound has been identified as a potent and selective antagonist of the EP4 receptor, demonstrating potential for the treatment of conditions such as arthritis.[1] Understanding the precise selectivity profile of this compound is paramount for predicting its therapeutic efficacy and potential side effects. This guide delves into the quantitative data and methodologies that define the selectivity of this compound.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized by its high affinity for the EP4 receptor and significantly lower affinity for other prostanoid receptors.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, this compound demonstrated a high binding affinity for the human EP4 receptor, with a reported inhibitor constant (Ki) of 0.56 nM.[1]

Functional Antagonism

Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. For this compound, its antagonist activity was assessed by its ability to inhibit PGE2-induced cyclic AMP (cAMP) accumulation. In human embryonic kidney (HEK) 293 cells expressing the EP4 receptor, this compound exhibited a potent functional antagonist activity with an IC50 value of 2.5 nM.[1] In human whole blood (HWB) cells, the IC50 was determined to be 11 nM.[1]

Table 1: Quantitative Selectivity Data for this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Cell Line |

| EP4 | 0.56 [1] | 2.5 [1] | HEK 293 |

| 11 [1] | HWB |

Note: Data for other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) is not available in the public domain.

Experimental Protocols

The determination of the selectivity profile of this compound involves two primary experimental approaches: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to a receptor.

Objective: To determine the binding affinity (Ki) of this compound for prostaglandin receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the specific human prostanoid receptor subtype (e.g., EP4).

-

Radioligand: A radiolabeled ligand, typically [3H]-PGE2, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays assess the ability of an antagonist to block the downstream signaling of a Gs-coupled receptor, such as EP4, which leads to the production of cyclic AMP (cAMP).

Objective: To determine the functional potency (IC50) of this compound as an antagonist of the EP4 receptor.

General Protocol:

-

Cell Culture: Cells expressing the human EP4 receptor (e.g., HEK 293) are cultured.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production.

-

Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PGE2-induced cAMP production (IC50) is determined.

Signaling Pathways and Experimental Workflows

EP4 Receptor Signaling Pathway

The EP4 receptor is a Gs-protein coupled receptor. Upon binding of its endogenous ligand, PGE2, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses, often pro-inflammatory in nature. This compound acts as a competitive antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting this signaling cascade.

Caption: EP4 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like this compound involves a systematic approach of testing its binding affinity and functional activity across a panel of related receptors.

Caption: Experimental Workflow for Determining the Selectivity of this compound.

Conclusion

This compound is a potent antagonist of the human EP4 receptor with high affinity in the low nanomolar range. Functional assays confirm its ability to effectively block PGE2-mediated signaling. While quantitative data for its activity at other prostanoid receptors is not publicly available, it is consistently described as a "selective" antagonist, implying significantly lower affinity for other receptor subtypes. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers working with this compound and other EP4 receptor modulators. Further studies to fully elucidate its selectivity profile across the entire prostanoid receptor family would be of significant value to the scientific community.

References

MK-2894: A Technical Overview of Early-Stage Research in Inflammation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its effects are transduced by four receptor subtypes, EP1-EP4. The EP4 receptor, in particular, has been identified as a key player in inflammatory cascades, pain sensitization, and immuno-modulation, making it a prime target for therapeutic intervention.[1][2] MK-2894 is a potent, selective, and orally bioavailable antagonist of the EP4 receptor.[3][4] This document provides a detailed overview of the early-stage, preclinical research on this compound, focusing on its mechanism of action, pharmacological data, and its effects in established models of inflammation.

Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis

Under inflammatory conditions, arachidonic acid is converted to Prostaglandin E2 (PGE2) by cyclooxygenase (COX) enzymes.[5] PGE2 then binds to its G-protein coupled receptors, including the EP4 receptor. The activation of the EP4 receptor stimulates a Gs-protein-mediated cascade, leading to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This signaling pathway is crucial in modulating the function of immune cells and is considered a key regulator of inflammation and immune suppression.[5][7]

This compound acts as a full antagonist at the EP4 receptor, competitively blocking the binding of PGE2.[3] This inhibition prevents the downstream signaling cascade, thereby mitigating the pro-inflammatory effects mediated by the EP4 receptor.[3][6] This targeted approach avoids the broad inhibition of all prostanoids, a characteristic of traditional NSAIDs and COX-2 inhibitors, which can lead to significant side effects.[2][4][6]

Quantitative Pharmacological Data

The potency and activity of this compound have been characterized through various in vitro and in vivo assays. The data highlights its high affinity and selectivity for the EP4 receptor and its efficacy in animal models of arthritis and inflammatory pain.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / Assay Condition | Reference |

| Binding Affinity (Ki) | 0.56 nM | EP4 Receptor Binding Assay | [3] |

| Functional Potency (IC50) | 2.5 nM | EP4 Receptor Functional Assay | [3] |

| cAMP Inhibition (IC50) | 2.5 nM | PGE2-induced cAMP accumulation in HEK 293 cells | [3] |

| cAMP Inhibition (IC50) | 11 nM | PGE2-induced cAMP accumulation in HWB cells | [3] |

Table 2: In Vivo Efficacy of this compound in Rat Models

| Model | Endpoint | Efficacy | Dosing Regimen | Reference |

| Adjuvant-Induced Arthritis | Chronic Paw Swelling | ED50: 0.02 mg/kg/day | Oral, 5 days | [3] |

| Adjuvant-Induced Arthritis | Secondary Paw Swelling | ED100: 0.1 mg/kg/day | Oral, 5 days | [3] |

| Carrageenan-Induced Pain | Mechanical Hyperalgesia | Dose-dependent inhibition | Single oral dose | [3] |

Experimental Protocols & Workflows

The preclinical evaluation of this compound involved standard, validated models of inflammation and pain. Below are the detailed methodologies for the key experiments cited.

In Vitro: cAMP Accumulation Assay

This assay quantifies the ability of an antagonist to inhibit the increase in intracellular cAMP triggered by an agonist (PGE2) binding to the EP4 receptor.

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells and Human Whole Blood (HWB) cells, both expressing the EP4 receptor.[3]

-

Protocol:

-

Cells are plated and incubated to allow for adherence.

-

Cells are pre-treated with various concentrations of this compound or vehicle control for a specified duration.

-

Cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data are normalized to control values, and IC50 curves are generated to determine the concentration of this compound required to inhibit 50% of the PGE2-induced cAMP response.

-

In Vivo: Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a widely used preclinical model for rheumatoid arthritis, characterized by robust chronic inflammation and bone erosion.[8]

-

Animal Strain: Typically Lewis or Sprague-Dawley (SD) rats.[3][8]

-

Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in a vehicle (e.g., mineral oil) into the base of the tail or a paw.

-

Treatment Protocol:

-

Following induction, animals are monitored for the development of arthritic symptoms, typically appearing around day 10-12.

-

Once arthritis is established, animals are randomized into treatment groups.

-

This compound is administered orally at various doses (e.g., 0.1 mg/kg to 10 mg/kg) daily for a specified period (e.g., 5 days).[3] A vehicle control group is included.

-

-

Endpoints & Analysis:

-

Paw Swelling: Paw volume is measured regularly using a plethysmometer. The primary endpoint is the inhibition of paw swelling (edema) in both the primary (injected) and secondary (contralateral) paws.[3]

-

Arthritis Score: Clinical signs of arthritis (erythema, swelling) are scored visually.

-

Biomarkers: At the end of the study, serum may be collected to measure inflammatory cytokines.[9]

-

Data Analysis: The dose-dependent effect of this compound on inhibiting paw swelling is analyzed to calculate the ED50 (the dose required for 50% maximal effect).[3]

-

Conclusion

The early-stage research on this compound establishes it as a highly potent and selective antagonist of the EP4 receptor. The preclinical data demonstrates a clear mechanism of action, involving the blockade of PGE2-mediated inflammatory signaling.[3] Furthermore, the robust in vivo efficacy in validated animal models of arthritis and pain underscores its potential as a targeted anti-inflammatory agent.[3] By selectively targeting the EP4 receptor, this compound represents a promising therapeutic strategy for inflammatory diseases, potentially offering an improved safety profile compared to broader-acting anti-inflammatory drugs.[4][6]

References

- 1. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic and anti-inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 7. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

The Core Cellular Pathways Modulated by MK-2894: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2894 is a potent and selective antagonist of the E-prostanoid 4 (EP4) receptor, a key component of the prostaglandin E2 (PGE2) signaling pathway. By targeting the EP4 receptor, this compound modulates a cascade of intracellular events that are central to inflammation, immune response, pain, and tumorigenesis. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling networks.

Introduction to this compound and the EP4 Receptor

Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to the stimulatory G-protein (Gs) and, upon activation by PGE2, initiates downstream signaling cascades. This compound acts as a competitive antagonist at this receptor, preventing PGE2 from binding and thereby inhibiting its downstream effects. This compound has demonstrated significant anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies.[1][2]

Core Signaling Pathways Affected by this compound

The primary mechanism of action of this compound is the blockade of the PGE2-EP4 signaling axis. This intervention predominantly affects two major downstream pathways: the Gs-cAMP-PKA pathway and the PI3K-Akt pathway.

The Gs-cAMP-PKA Pathway

Activation of the EP4 receptor by PGE2 leads to the activation of adenylyl cyclase through the Gs alpha subunit, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, leading to the transcription of genes involved in inflammation and cell proliferation.[4] By antagonizing the EP4 receptor, this compound prevents the PGE2-induced accumulation of cAMP and subsequent PKA-mediated phosphorylation of CREB.

A diagram illustrating the blockade of the PGE2-EP4-cAMP-PKA-CREB signaling pathway by this compound is presented below:

The PI3K-Akt Pathway

In addition to coupling with Gs, the EP4 receptor can also activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5] This pathway is crucial for cell survival, growth, and proliferation. While direct quantitative data on the effect of this compound on Akt phosphorylation is limited, studies on other EP4 antagonists have shown an impact on related pathways. For instance, the dual EP2/EP4 antagonists AH6809 and GW627368X did not alter Akt phosphorylation but did decrease MEK/ERK phosphorylation in IGF-1-treated pancreatic cancer cells. This suggests a potential for crosstalk between EP4 signaling and other growth factor pathways.

Below is a diagram illustrating the potential influence of this compound on the EP4-mediated PI3K-Akt pathway.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Description |

| Ki | - | 0.56 nM | Affinity for the human EP4 receptor. |

| IC50 | HEK293 | 2.5 nM | Inhibition of PGE2-induced cAMP accumulation.[1] |

| IC50 | HWB cells | 11 nM | Inhibition of PGE2-induced cAMP accumulation.[1] |

Impact on Gene Expression

Antagonism of the EP4 receptor by compounds like this compound has been shown to significantly alter the expression of genes involved in inflammation and immune modulation. For example, the EP4 antagonist E7046 was found to shift the tumor microenvironment from a state of chronic inflammation to one of acute inflammation. This was characterized by the upregulation of genes associated with immune cell activation and effector function, and the downregulation of immunosuppressive factors. While a comprehensive gene expression profile for this compound is not publicly available, it is expected to induce similar changes in the transcriptome, particularly a reduction in the expression of pro-inflammatory cytokines and chemokines that are downstream of the PGE2-EP4 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

cAMP Accumulation Assay

This assay is fundamental to determining the antagonistic activity of this compound at the EP4 receptor.

Objective: To measure the inhibition of PGE2-induced cAMP production by this compound.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

PGE2.

-